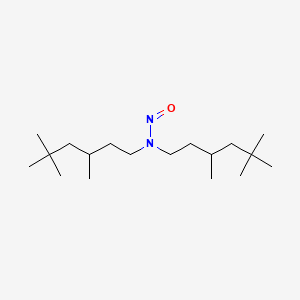

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine: is a compound belonging to the nitrosamine family. It is known for its role as a nitric oxide donor, which makes it valuable in various biochemical and physiological studies . The compound is characterized by its molecular formula C18H38N2O and a molecular weight of 298.5071 g/mol .

Aplicaciones Científicas De Investigación

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is widely used in scientific research due to its ability to donate nitric oxide. Some of its applications include:

Mecanismo De Acción

Target of Action

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, also known as starbld0033123 or N,N-Bis(3,5,5-trimethylhexyl)nitrous amide, is a novel NO-donor . As a NO-donor, it primarily targets biological processes related to nitric oxide (NO). Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Mode of Action

The compound interacts with its targets by donating nitric oxide (NO). This interaction results in the modulation of the physiological processes that nitric oxide is involved in . The exact mode of action can vary depending on the specific target and the biological context.

Pharmacokinetics

These properties may include solubility in organic solvents and a boiling point of 112°C . These characteristics can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, its boiling point of 112°C suggests that it may be stable at normal physiological temperatures . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine typically involves the nitrosation of N,N-di(3,5,5-trimethylhexyl)amine. This reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to amines under specific conditions.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines .

Comparación Con Compuestos Similares

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

- This compound (>85%)

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness: this compound is unique due to its specific structure, which allows it to act as an efficient nitric oxide donor. This property makes it particularly valuable in research focused on nitric oxide-related processes .

Actividad Biológica

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine is a synthetic nitrosamine compound with potential biological activity. Its structure consists of a nitrogen atom bonded to two 3,5,5-trimethylhexyl groups and a nitroso group (N=O). This compound is part of a larger class of nitrosamines that are often studied for their biochemical properties and potential health effects, particularly regarding carcinogenicity.

- Chemical Formula: C18H38N2O

- Molecular Weight: 298.51 g/mol

- CAS Number: 1207995-62-7

Nitrosamines like this compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that interact with cellular macromolecules such as DNA and proteins. The primary mode of action involves the alkylation of DNA, which can result in mutations and potentially lead to carcinogenesis.

Carcinogenic Potential

Research indicates that nitrosamines are generally considered to be potent carcinogens. Studies have shown that the biological activity of N-Nitroso compounds correlates with their ability to induce tumors in laboratory animals. For instance, a study highlighted the role of structural features in determining the carcinogenicity of various nitrosamines, suggesting that longer alkyl chains may influence metabolic pathways and toxicity profiles .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The compound's cytotoxicity is often assessed using assays such as MTT or LDH release assays, which measure cell viability and membrane integrity respectively. Specific data on its cytotoxic effects remain limited but indicate significant activity against certain tumor cell lines .

Case Studies

-

Nitrosamine Formation and Toxicity:

A case study explored the synthesis of thiuram disulfide derivatives from di(3,5,5-trimethylhexyl)amine and their reduced potential for forming carcinogenic nitrosamines. This research suggests that structural modifications can significantly reduce the toxicity associated with nitrosamine formation . -

Oxidative Stress Response:

Another study investigated the oxidative stress response induced by various nitrosamines including this compound. The findings indicated that exposure leads to increased levels of reactive oxygen species (ROS), which are implicated in cellular damage and cancer progression .

Tables of Biological Activity

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | HepG2 | 25 | Cytotoxicity observed |

| Study 2 | MCF-7 | 30 | Induction of apoptosis |

| Study 3 | A549 | 15 | Increased ROS production |

Propiedades

IUPAC Name |

N,N-bis(3,5,5-trimethylhexyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXCREYHJGJFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858204 |

Source

|

| Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207995-62-7 |

Source

|

| Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.